2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Overview
Description
2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, which is a known inhibitor of glycosidases. The addition of the 2-(2-methylphenoxy)ethyl group to this compound has been found to enhance its inhibitory activity, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its ability to inhibit the activity of glycosidase enzymes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to the suppression of disease progression and the potential development of new treatments.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a low toxicity profile and is relatively stable in biological systems. This compound has been shown to have a significant inhibitory effect on various glycosidase enzymes, which could lead to the development of new treatments for diseases caused by these enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent inhibitory activity against glycosidase enzymes, its low toxicity profile, and its stability in biological systems. However, the limitations of using this compound include the need for specialized equipment and expertise in its synthesis and purification. Additionally, the cost of this compound may be prohibitive for some research groups.
Future Directions
There are several future directions for research on 2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One potential area of research is in the development of new drugs for the treatment of diseases caused by glycosidase enzymes. Another area of research is in the development of new methods for the synthesis and purification of this compound, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of diseases caused by glycosidase enzymes. This compound has been found to be a potent inhibitor of glycosidases, which are enzymes that play a key role in the development of many diseases, including cancer, diabetes, and viral infections.
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[2-(2-methylphenoxy)ethylsulfanyl]oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O10S/c1-13-8-6-7-9-18(13)28-10-11-34-23-22(32-17(5)27)21(31-16(4)26)20(30-15(3)25)19(33-23)12-29-14(2)24/h6-9,19-23H,10-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOCTMAGJHLDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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